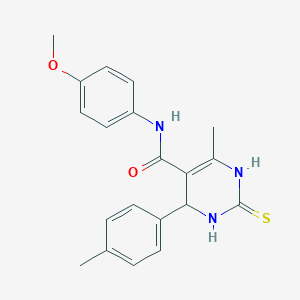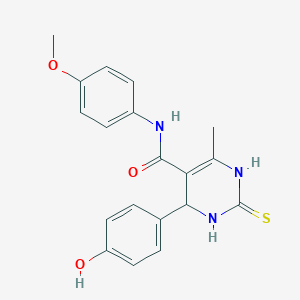
1-(2-chlorophenyl)-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-9H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. However, in recent years, harmine has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
Harmine acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-9H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Harmine has also been shown to enhance the proliferation and differentiation of neural stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments. It is readily available and relatively inexpensive. Harmine is also stable under normal laboratory conditions. However, 1-(2-chlorophenyl)-9H-beta-carboline has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for 1-(2-chlorophenyl)-9H-beta-carboline research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Harmine has been shown to have neuroprotective effects and enhance neurogenesis, which could potentially slow down the progression of these diseases. Another area of interest is the use of 1-(2-chlorophenyl)-9H-beta-carboline in the treatment of depression and anxiety disorders. Harmine has been shown to increase the levels of BDNF, which has been implicated in the pathophysiology of these disorders. Finally, 1-(2-chlorophenyl)-9H-beta-carboline has been shown to have anti-cancer effects, and further research is needed to explore its potential use in cancer therapy.
In conclusion, 1-(2-chlorophenyl)-9H-beta-carboline is a natural beta-carboline alkaloid with promising therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research.
Synthesemethoden
Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method of synthesis involves the condensation of harmaline with chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Harmine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Harmine has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
Molekularformel |
C17H11ClN2 |
|---|---|
Molekulargewicht |
278.7 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H |
InChI-Schlüssel |
KUYRBBCKMRMWSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)